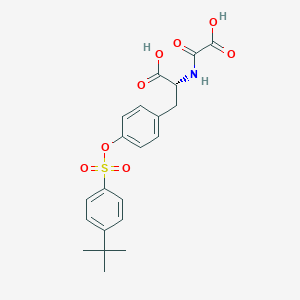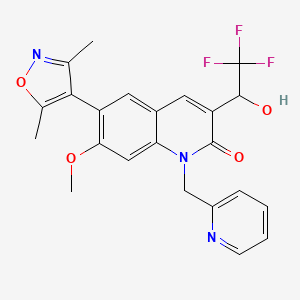![molecular formula C24H24FN5O B10833732 3-[4-(azetidin-2-ylmethoxy)phenyl]-N-[1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine](/img/structure/B10833732.png)
3-[4-(azetidin-2-ylmethoxy)phenyl]-N-[1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(azetidin-2-ylmethoxy)phenyl]-N-[1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications. The presence of multiple functional groups, including azetidine, fluorophenyl, and imidazo[1,2-b]pyridazine, contributes to its unique chemical properties and biological activities.
Métodos De Preparación
The synthesis of 3-[4-(azetidin-2-ylmethoxy)phenyl]-N-[1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of Azetidine Intermediate: Azetidines are synthesized through [2+2] cycloaddition reactions involving ethyl 2,3-butadienoate and cyclic ketimines in the presence of a catalyst such as DABCO.
Synthesis of Imidazo[1,2-b]pyridazine Core: This involves multicomponent reactions, condensation reactions, and intramolecular cyclizations.
Coupling Reactions: The final step involves coupling the azetidine intermediate with the imidazo[1,2-b]pyridazine core under specific reaction conditions to yield the target compound.
Análisis De Reacciones Químicas
3-[4-(azetidin-2-ylmethoxy)phenyl]-N-[1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine and fluorophenyl moieties.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential as a bioactive molecule with applications in drug discovery.
Medicine: It has potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the development of new materials with specific chemical properties
Mecanismo De Acción
Similar compounds include other imidazo[1,2-b]pyridazines and azetidine derivatives. Compared to these compounds, 3-[4-(azetidin-2-ylmethoxy)phenyl]-N-[1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Comparación Con Compuestos Similares
- Imidazo[1,2-a]pyrimidines
- Azetidine derivatives
- Fluorophenyl-substituted imidazoles
Propiedades
Fórmula molecular |
C24H24FN5O |
|---|---|
Peso molecular |
417.5 g/mol |
Nombre IUPAC |
3-[4-(azetidin-2-ylmethoxy)phenyl]-N-[1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine |
InChI |
InChI=1S/C24H24FN5O/c1-16(18-3-2-4-19(25)13-18)28-23-9-10-24-27-14-22(30(24)29-23)17-5-7-21(8-6-17)31-15-20-11-12-26-20/h2-10,13-14,16,20,26H,11-12,15H2,1H3,(H,28,29) |
Clave InChI |
FQCGOBGLJQWKJA-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=CC=C1)F)NC2=NN3C(=NC=C3C4=CC=C(C=C4)OCC5CCN5)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(1,1-Difluoro-2-[6-fluoro-5H-imidazo[4,3-a]isoindol-5-yl]ethyl)cyclohexan-1-ol](/img/structure/B10833660.png)









![4-Amino-6-(1-(3-(trifluoromethoxy)phenyl)-1H-indol-5-yl)-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-5(6H)-one](/img/structure/B10833702.png)

